1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Catalog No.
S15364282
CAS No.
M.F
C9H9BrFIO
M. Wt
358.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Product Name

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-propoxybenzene

Molecular Formula

C9H9BrFIO

Molecular Weight

358.97 g/mol

InChI

InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3

InChI Key

WXQFCSDRQONPED-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)I)F

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and an iodine atom attached to a benzene ring that also features a propoxy substituent. Its molecular formula is C9H9BrFIOC_9H_9BrFIO and it has a molecular weight of approximately 358.98 g/mol. This compound is notable for its unique combination of halogen and alkoxy substituents, which can significantly influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science .

  • Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The halogen atoms may be reduced to yield the corresponding hydrocarbons or other derivatives .

These reactions can be facilitated using reagents such as lithium aluminum hydride for reductions or potassium permanganate for oxidations.

The synthesis of 1-bromo-3-fluoro-2-iodo-4-propoxybenzene typically involves several steps:

  • Starting Materials: The synthesis may begin with a suitable precursor compound, such as 4-propoxybenzenediazonium salt.
  • Halogenation: Sequential halogenation (bromination, fluorination, and iodination) can be performed using appropriate halogenating agents under controlled conditions.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level .

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
  • Materials Science: In the development of novel materials with specific electronic or optical properties.
  • Research: As a reagent in organic synthesis for studying reaction mechanisms or developing new synthetic methodologies .

Interaction studies involving 1-bromo-3-fluoro-2-iodo-4-propoxybenzene may focus on its binding affinity to biological targets or its reactivity in various chemical environments. Such studies are crucial for understanding how this compound can be utilized in drug design or material development. Investigating its interactions with enzymes or receptors could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 1-bromo-3-fluoro-2-iodo-4-propoxybenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-3-fluoro-2-iodobenzeneLacks propoxy groupSimpler structure; fewer substituents
1-Bromo-3-fluoro-2-methylbenzeneContains a methyl group instead of propoxyDifferent reactivity due to methyl substitution
1-Bromo-3-fluoro-4-methylbenzeneContains a methyl group at the para positionAltered electronic properties due to methyl group
1-Bromo-3-fluoro-2-chlorobenzeneContains chlorine instead of iodineDifferent halogen properties affecting reactivity

Uniqueness

The uniqueness of 1-bromo-3-fluoro-2-iodo-4-propoxybenzene lies in its combination of halogen substituents and the propoxy group, which enhances its solubility in organic solvents and provides specific interactions with biological targets. This unique profile makes it a valuable compound for research and industrial applications compared to its analogs .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

357.88655 g/mol

Monoisotopic Mass

357.88655 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

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